(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL
Brand Name: Vulcanchem
CAS No.: 1213637-86-5
VCID: VC0175084
InChI: InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1
SMILES: C1=CC(=CC(=C1)Br)C(CCO)N.Cl
Molecular Formula: C9H13BrClNO
Molecular Weight: 266.563

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL

CAS No.: 1213637-86-5

Cat. No.: VC0175084

Molecular Formula: C9H13BrClNO

Molecular Weight: 266.563

* For research use only. Not for human or veterinary use.

(R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL - 1213637-86-5

Specification

CAS No. 1213637-86-5
Molecular Formula C9H13BrClNO
Molecular Weight 266.563
IUPAC Name (3R)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m1./s1
Standard InChI Key VFRCPFDLHRPOIA-SBSPUUFOSA-N
SMILES C1=CC(=CC(=C1)Br)C(CCO)N.Cl

Introduction

Chemical Identity and Structure

(R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride is identified by the CAS number 1213637-86-5 and has the IUPAC name (3R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride . The molecular structure consists of a 3-bromophenyl group attached to a chiral carbon bearing an amino group, with a two-carbon chain extending to a primary alcohol, all present as a hydrochloride salt.

The structural representation can be described using the following identifiers:

Structural IdentifierValue
Molecular FormulaC9H13BrClNO
Exact Mass264.98700
PSA (Polar Surface Area)46.25000
LogP3.33360

The compound features a chiral center at the carbon bearing the amino group, with the (R)-configuration specifying the three-dimensional arrangement of substituents according to the Cahn-Ingold-Prelog priority rules. This stereochemical designation is crucial for determining its biological and chemical behavior.

Physical and Chemical Properties

The physical and chemical properties of (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride provide essential information for its characterization, handling, and application in various research contexts. Available data on its properties are summarized below:

PropertyValueReference
Molecular Weight266.56300 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available
Flash PointNot available

The hydrochloride salt formation significantly alters the compound's properties compared to its free base form. Most notably, the salt formation enhances water solubility by increasing the compound's polarity and ionic character. This property is particularly advantageous for pharmaceutical applications where aqueous solubility is often a critical factor in drug formulation and bioavailability.

Additionally, the salt form typically offers improved stability during storage and handling compared to the free base, which may be more susceptible to oxidation or other degradation pathways. The crystalline structure of the hydrochloride salt also generally facilitates purification processes and provides a more stable solid form.

Stereochemistry and Structural Variants

Stereochemical Significance

The (R)-configuration at the C-3 position represents a defining characteristic of this compound. This specific stereochemical arrangement creates a unique three-dimensional structure that can be critical for molecular recognition processes in biological systems. The stereocenter bears four different substituents: an amino group, a 3-bromophenyl group, a 2-hydroxyethyl chain, and a hydrogen atom.

The absolute configuration determines how the molecule interacts with chiral environments such as enzymes, receptors, or other biological macromolecules. In pharmaceutical applications, stereochemistry often plays a crucial role in determining the efficacy, potency, and safety profile of bioactive compounds.

Related Structural Variants

The free base form of this compound, (R)-3-amino-3-(3-bromophenyl)propan-1-ol (CAS: 1213827-47-4), differs from the hydrochloride salt in several key aspects:

PropertyHydrochloride SaltFree BaseReference
CAS Number1213637-86-51213827-47-4
Molecular Weight266.56300 g/mol230.10200 g/mol
Molecular FormulaC9H13BrClNOC9H12BrNO
Synonyms(3R)-3-amino-3-(3-bromophenyl)propan-1-ol, hydrochlorideBenzenepropanol, γ-amino-3-bromo-, (γR)-

The free base form lacks the hydrochloride component, resulting in a lower molecular weight and different physicochemical properties. The absence of the chloride counterion significantly reduces water solubility while potentially increasing solubility in less polar organic solvents.

Isomeric Forms

Various isomeric forms of this compound exist, each with potentially distinct properties and applications:

Isomer TypeDescriptionPotential Impact
Enantiomer(S)-3-amino-3-(3-bromophenyl)propan-1-ol HClDifferent biological activity and binding affinity
Regioisomers2- or 4-bromophenyl substitution patternsAltered electronic distribution and reactivity
DiastereomersDifferent configurations if additional stereocenters presentDistinct 3D structure affecting biological interactions

The (S)-enantiomer would exhibit mirror-image properties to the (R)-form but might demonstrate significantly different biological activities. The position of the bromine atom on the phenyl ring (ortho, meta, or para) would affect the electronic distribution and potentially influence reactivity patterns and binding characteristics.

Synthetic Approaches

Synthetic MethodDescriptionPotential Advantages
Asymmetric reductionReduction of β-amino ketones using chiral catalystsHigh enantioselectivity and scalability
Stereoselective additionAddition to imines or nitro compoundsVersatile approach with various nucleophiles
Enzymatic resolutionKinetic resolution using enzymesEnvironmentally friendly and highly selective

The asymmetric reduction approach might involve the use of chiral oxazaborolidines (CBS reagent) or chiral ruthenium catalysts to reduce a prochiral ketone precursor. Stereoselective nucleophilic addition could utilize chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the addition reaction.

Conversion to Hydrochloride Salt

The conversion of the free base to the hydrochloride salt would typically involve a straightforward acid-base reaction:

  • Dissolving the free base ((R)-3-amino-3-(3-bromophenyl)propan-1-ol) in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate)

  • Addition of hydrochloric acid (as a solution in diethyl ether or as gaseous HCl)

  • Precipitation of the hydrochloride salt due to its lower solubility in the organic solvent

  • Filtration, washing, and drying to obtain the pure hydrochloride salt

This salt formation step is crucial for improving the compound's water solubility, stability, and potentially its bioavailability in pharmaceutical applications.

Chemical Reactivity

Amino Group Reactions

The primary amine functionality in (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride serves as a versatile reaction site for numerous transformations:

Reaction TypeReagentsExpected Products
AcylationAcid chlorides, anhydridesAmides with various substituents
AlkylationAlkyl halides, aldehydes/ketones (reductive)Secondary/tertiary amines
SulfonylationSulfonyl chloridesSulfonamides with diverse properties
Urea/carbamate formationIsocyanates, chloroformatesUreas/carbamates for pharmaceutical applications

These transformations provide avenues for functionalizing the molecule to modulate its physicochemical properties or biological activities. The basic nature of the amine also enables salt formation with various acids, potentially yielding different salt forms with altered properties.

Hydroxyl Group Reactions

The primary alcohol group offers additional opportunities for chemical modification:

Reaction TypeReagentsExpected Products
OxidationPCC, Swern conditions, Jones reagentAldehydes or carboxylic acids
EsterificationAcid chlorides, anhydrides, carboxylic acidsEsters with varying properties
EtherificationAlkyl halides, Mitsunobu conditionsEthers with different substituents
Tosylation/mesylationp-TsCl/MsCl, pyridineActivated leaving groups for nucleophilic substitution

Aryl Bromide Functionality

The bromine substituent on the phenyl ring represents a versatile handle for further functionalization through various metal-mediated coupling reactions:

Reaction TypeReagentsExpected Products
Suzuki couplingBoronic acids/esters, Pd catalystBiaryl compounds
Heck reactionAlkenes, Pd catalystArylated alkenes
Sonogashira couplingTerminal alkynes, Pd/Cu catalystsArylalkynes
Buchwald-Hartwig aminationAmines, Pd catalystArylamines

These coupling reactions provide powerful methods for elaborating the molecular structure, particularly for creating libraries of derivatives for structure-activity relationship studies in drug discovery efforts.

Applications in Research and Development

Pharmaceutical Intermediates

(R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride possesses structural features that make it potentially valuable as an intermediate in pharmaceutical synthesis:

Therapeutic AreaPotential ApplicationStructural Relevance
Central Nervous SystemNeuroactive compoundsAmino alcohol functionality similar to neurotransmitters
CardiovascularBeta-adrenergic modulatorsChiral aminoalcohol scaffold similar to beta blockers
RespiratoryBronchodilatorsStructural similarity to adrenergic agents
Anti-infectiveNovel antibacterialsHalogenated aromatic ring for specific interactions

The compound's defined stereochemistry is particularly important in pharmaceutical applications, as different enantiomers often exhibit dramatically different biological activities, potencies, and safety profiles.

Building Block for Asymmetric Synthesis

The compound can serve as a valuable building block in asymmetric synthesis:

Synthetic ApplicationDescriptionAdvantage
Chiral auxiliaryDirecting group for stereochemical controlRecoverable after reaction sequence
TemplateScaffold for constructing complex moleculesPredefined stereochemistry to build upon
Ligand precursorFor asymmetric catalystsTunable electronic and steric properties

The defined stereocenter can be used to direct the stereochemical outcome of subsequent reactions, potentially enabling the synthesis of complex molecules with multiple stereocenters in a controlled manner.

Structure-Activity Relationship Studies

In medicinal chemistry, this compound and its derivatives could be instrumental in exploring structure-activity relationships:

Modification SitePotential ModificationsPurpose
Amine groupAlkylation, acylationAlter hydrogen bonding capacity and basicity
Hydroxyl groupEsterification, etherificationModify polarity and hydrogen bonding ability
Aromatic ringSubstitution patternsExplore electronic and steric effects
Bromide positionRegioisomersIdentify optimal binding orientation

By systematically modifying different parts of the molecule and testing the resulting compounds for biological activity, researchers can develop an understanding of which structural features are essential for activity and how modifications influence potency, selectivity, and other pharmacological parameters.

Analytical Characterization

Spectroscopic Methods

Various spectroscopic techniques are valuable for characterizing (R)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride:

TechniqueInformation ProvidedExpected Features
1H NMRProton environmentsAromatic signals (7-8 ppm), CH-N (~3.5-4 ppm), CH2-O (~3.5-4 ppm)
13C NMRCarbon environmentsAromatic carbons (120-140 ppm), chiral carbon (~55 ppm), CH2-OH (~60 ppm)
IRFunctional groupsN-H stretch (~3300-3500 cm-1), O-H stretch (~3200-3600 cm-1), C-Br (~550-650 cm-1)
Mass SpectrometryMolecular weight, fragmentationM+ peak at m/z 266, characteristic isotope pattern for bromine

These techniques provide complementary information that, when combined, allows for comprehensive structural characterization and confirmation of purity.

Chromatographic Methods

Chromatographic techniques are essential for purity assessment and characterization:

TechniquePurposeMethod Details
HPLCPurity assessmentReverse-phase C18 column, methanol/water gradient with buffer
Chiral HPLCEnantiomeric purityChiral stationary phase (e.g., Chiralpak AD, Chiralcel OD)
TLCReaction monitoringSilica gel, ethyl acetate/hexanes/triethylamine mobile phase
GC-MSAnalysis of volatile derivativesAfter derivatization (e.g., silylation of OH and NH2 groups)

Chiral HPLC is particularly important for this compound to verify its enantiomeric purity, as contamination with the (S)-enantiomer could significantly affect its performance in asymmetric synthesis or biological applications.

Physical Analysis

Several physical analytical techniques provide additional characterization data:

TechniqueInformation ProvidedSignificance
X-ray CrystallographyAbsolute configurationDefinitive stereochemical assignment and crystal packing
PolarimetryOptical rotationConfirmation of optical activity and enantiomeric purity
Differential Scanning CalorimetryThermal propertiesPhase transitions, melting point, polymorphism
Elemental AnalysisCompositionVerification of C, H, N, Br, Cl content for purity assessment

X-ray crystallography would be particularly valuable for this compound as it provides unambiguous confirmation of the absolute stereochemistry, which is crucial for a chiral compound intended for asymmetric synthesis or pharmaceutical applications.

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